molecular formula C16H25IN2O2S B11561177 N'-[(E)-(3-iodophenyl)methylidene]nonane-1-sulfonohydrazide

N'-[(E)-(3-iodophenyl)methylidene]nonane-1-sulfonohydrazide

Katalognummer: B11561177
Molekulargewicht: 436.4 g/mol
InChI-Schlüssel: PMXAGRGWZILBEY-NBVRZTHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(3-iodophenyl)methylidene]nonane-1-sulfonohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This particular compound is notable for its iodine substitution on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-iodophenyl)methylidene]nonane-1-sulfonohydrazide typically involves the condensation reaction between 3-iodobenzaldehyde and nonane-1-sulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(3-iodophenyl)methylidene]nonane-1-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The iodine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used to replace the iodine atom under appropriate conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(3-iodophenyl)methylidene]nonane-1-sulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of other organic compounds and materials.

Wirkmechanismus

The mechanism of action of N’-[(E)-(3-iodophenyl)methylidene]nonane-1-sulfonohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by blocking their active sites. The compound’s iodine substitution also enhances its reactivity, allowing it to participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-bromophenyl)methylidene]-4-methyl benzene sulfonohydrazide

Uniqueness

N’-[(E)-(3-iodophenyl)methylidene]nonane-1-sulfonohydrazide is unique due to its iodine substitution, which significantly influences its chemical reactivity and potential applications. The presence of iodine can enhance the compound’s ability to form stable complexes with metal ions, making it particularly useful in coordination chemistry and as an enzyme inhibitor.

Eigenschaften

Molekularformel

C16H25IN2O2S

Molekulargewicht

436.4 g/mol

IUPAC-Name

N-[(E)-(3-iodophenyl)methylideneamino]nonane-1-sulfonamide

InChI

InChI=1S/C16H25IN2O2S/c1-2-3-4-5-6-7-8-12-22(20,21)19-18-14-15-10-9-11-16(17)13-15/h9-11,13-14,19H,2-8,12H2,1H3/b18-14+

InChI-Schlüssel

PMXAGRGWZILBEY-NBVRZTHBSA-N

Isomerische SMILES

CCCCCCCCCS(=O)(=O)N/N=C/C1=CC(=CC=C1)I

Kanonische SMILES

CCCCCCCCCS(=O)(=O)NN=CC1=CC(=CC=C1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.